N-[4-(dimethylamino)phenyl]prop-2-enamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]prop-2-enamide typically involves the reaction of 4-(dimethylamino)aniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds as follows:
Reactants: 4-(dimethylamino)aniline and acryloyl chloride.
Solvent: Anhydrous dichloromethane.
Base: Triethylamine.
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until the completion of the reaction.
Workup: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the crude product. The crude product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Polymerization: The acrylamide moiety allows the compound to undergo polymerization reactions, forming polyacrylamide derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-[4-(dimethylamino)phenyl]prop-2-enamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Polymerization: Poly(this compound).
Scientific Research Applications
N-[4-(dimethylamino)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of functional polymers and copolymers.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the dimethylamino group.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]prop-2-enamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The dimethylamino group can enhance the compound’s binding affinity to certain targets, while the acrylamide moiety can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
N-[4-(dimethylamino)phenyl]prop-2-enamide can be compared with other similar compounds, such as:
N-[4-(dimethylamino)phenyl]prop-2-enamine: Similar structure but with an amine group instead of an amide group.
N-[4-(dimethylamino)phenyl]acrylamide: Another name for the same compound.
This compound N-oxide: Oxidized derivative of the compound.
The uniqueness of this compound lies in its combination of the dimethylamino group and the acrylamide moiety, which imparts specific chemical and physical properties that are valuable in various applications.
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-4-11(14)12-9-5-7-10(8-6-9)13(2)3/h4-8H,1H2,2-3H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIJSSZFZCXQNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601271472 | |
Record name | N-[4-(Dimethylamino)phenyl]-2-propenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601271472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13304-63-7 | |
Record name | N-[4-(Dimethylamino)phenyl]-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13304-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-(Dimethylamino)phenyl]-2-propenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601271472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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